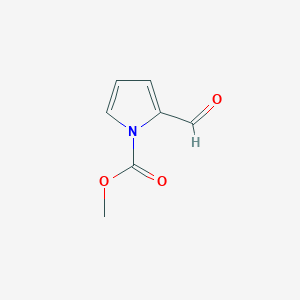

Methyl 2-formyl-1H-pyrrole-1-carboxylate

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds are a major class of organic molecules characterized by their cyclic structures containing at least one atom other than carbon within the ring. britannica.com Among these, pyrrole (B145914), a five-membered aromatic heterocycle with the formula C₄H₅N, holds a fundamental position. britannica.comnumberanalytics.com Its discovery dates back to 1834 by the German chemist Friedrich August Runge. numberanalytics.com The presence of a nitrogen atom in the ring imparts unique chemical properties and reactivity to pyrrole and its derivatives, making them crucial building blocks in organic synthesis. numberanalytics.com The aromaticity of the pyrrole ring, which follows Hückel's rule, contributes to its stability. fiveable.me

General Significance of Substituted Pyrroles in Contemporary Chemical Research

Substituted pyrroles, which are pyrrole rings with various functional groups attached, are of immense interest in modern chemical research. They form the core scaffold of numerous natural products, pharmaceuticals, and advanced materials. colab.wsuctm.eduresearchgate.net For instance, the pyrrole ring system is a key component of vital biological molecules like heme, chlorophyll, and vitamin B12. uctm.eduuop.edu.pk In medicinal chemistry, substituted pyrroles are recognized as privileged structures due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The versatility of the pyrrole ring allows for the synthesis of a diverse library of compounds with tailored properties for various applications. colab.wsresearchgate.net

Definition and Core Structural Features of Methyl 2-formyl-1H-pyrrole-1-carboxylate

This compound is a substituted pyrrole that features a formyl group (-CHO) at the 2-position and a methyl carboxylate group (-COOCH₃) attached to the nitrogen atom (position 1) of the pyrrole ring. This specific arrangement of functional groups significantly influences its chemical reactivity and potential applications. The electron-withdrawing nature of both the formyl and the methyl carboxylate groups modifies the electron density of the pyrrole ring, impacting its behavior in chemical reactions.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3148-37-0 |

Table 1: Key Properties of this compound

The strategic placement of the formyl and methyl carboxylate groups makes this compound a valuable intermediate in the synthesis of more complex molecules. The formyl group can readily participate in various reactions, such as nucleophilic additions and oxidations, while the methyl carboxylate group can be hydrolyzed to a carboxylic acid, offering another site for chemical modification.

Properties

IUPAC Name |

methyl 2-formylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDMXOTWSCZHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Formyl 1h Pyrrole 1 Carboxylate

Foundational Pyrrole (B145914) Ring Construction Strategies

The initial and most critical step in the synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate is the construction of the pyrrole ring itself. Various methods have been developed over the years, with the Paal-Knorr condensation being a cornerstone. However, modern chemistry has seen the rise of more diverse and efficient cyclization and multicomponent reactions.

Paal-Knorr Condensation and Contemporary Adaptations

The Paal-Knorr synthesis, first reported in 1884, is a classic and widely used method for preparing pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by an acid, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.orgtandfonline.com

While effective, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acid, which may not be suitable for substrates with sensitive functional groups. tandfonline.com To address these limitations, numerous modifications have been developed. These contemporary adaptations often focus on milder reaction conditions, improved yields, and the use of more environmentally friendly catalysts. uctm.edu For instance, various Lewis acids and solid acid catalysts, such as bismuth nitrate (B79036) and silica-supported bismuth(III) chloride, have been successfully employed to promote the reaction under milder conditions. uctm.edu Microwave-assisted Paal-Knorr reactions have also emerged as a method to accelerate the cyclization process, often avoiding the need for prolonged heating. wikipedia.org

A significant adaptation for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound. nih.govbath.ac.uk This approach allows for the direct introduction of various substituents on the pyrrole nitrogen by reacting with different primary amines. nih.gov

| Catalyst/Condition | Description | Advantage |

| Brønsted Acids (e.g., H₂SO₄, HCl) | Traditional catalysts for the Paal-Knorr synthesis. tandfonline.com | Well-established and effective for simple substrates. tandfonline.com |

| Lewis Acids (e.g., Bi(NO₃)₃, MgI₂ etherate) | Promote the reaction under milder conditions. uctm.edu | Improved compatibility with sensitive functional groups. uctm.edu |

| Solid Acid Catalysts (e.g., BiCl₃/SiO₂) | Heterogeneous catalysts that can be easily separated from the reaction mixture. uctm.edu | Simplified workup and potential for catalyst recycling. uctm.edu |

| Microwave Irradiation | Accelerates the reaction, often reducing reaction times significantly. wikipedia.org | Faster synthesis and potentially higher yields. wikipedia.org |

| L-proline | An organocatalyst for the Paal-Knorr synthesis. rsc.org | Offers a metal-free and environmentally benign approach. rsc.org |

Emerging Cyclization and Multicomponent Reactions

Beyond the Paal-Knorr synthesis, a variety of emerging cyclization and multicomponent reactions (MCRs) have become powerful tools for constructing the pyrrole ring. bohrium.comorientjchem.org MCRs are particularly attractive as they allow for the formation of complex molecules in a single step from three or more starting materials, often with high atom economy and efficiency. bohrium.comresearchgate.net

Several MCR strategies for pyrrole synthesis have been developed, including those based on the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, and reactions involving nitroalkanes. bohrium.com For example, a four-component reaction involving an aldimine, an acyl chloride, and an alkyne under a carbon monoxide atmosphere can lead to highly substituted pyrroles. acs.org Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have also been shown to be a general and highly regioselective method for pyrrole synthesis. acs.org These modern methods provide access to a wide range of pyrrole derivatives with diverse substitution patterns that may not be readily accessible through traditional methods. bohrium.comorientjchem.org

Regioselective Functionalization: Formyl Group Introduction at C-2

Once the pyrrole ring is constructed, the next critical step is the introduction of a formyl group specifically at the C-2 position. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but controlling the regioselectivity is crucial.

Vilsmeier-Haack Formylation in Pyrrole Synthesis

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. chemistrysteps.comijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorgsyn.org This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. organic-chemistry.org

For pyrrole and its derivatives, the Vilsmeier-Haack reaction generally shows a strong preference for substitution at the C-2 position due to the directing effect of the nitrogen atom. chemistrysteps.com The reaction proceeds through the formation of an iminium salt, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde. chemtube3d.com This method is highly reliable for producing pyrrole-2-carboxaldehydes. orgsyn.org The reaction conditions are generally mild, making it compatible with a variety of functional groups. ijpcbs.com

The general procedure involves the dropwise addition of POCl₃ to DMF at low temperatures, followed by the addition of the pyrrole substrate. orgsyn.org After a period of stirring, often with gentle heating, the reaction mixture is quenched with an aqueous base to hydrolyze the intermediate and afford the formylated product. orgsyn.org

Alternative Formylation Protocols and Their Selectivity

While the Vilsmeier-Haack reaction is the most common method for C-2 formylation of pyrroles, other protocols exist. However, achieving high selectivity for the C-2 position can be challenging with alternative reagents. For instance, the Friedel-Crafts acylation, a related electrophilic substitution, can also be used to introduce acyl groups, but the formylation equivalent (using formyl chloride) is often problematic due to the instability of the reagent.

One alternative strategy involves the use of sterically demanding formylating agents in the Vilsmeier-Haack reaction to favor formylation at the less hindered C-3 position. thieme-connect.comthieme-connect.com By employing bulky formamides such as N,N-diisopropylformamide, the regioselectivity can be shifted towards the C-3 position. thieme-connect.com This highlights the tunability of the Vilsmeier-Haack reaction based on the steric properties of both the substrate and the reagent.

Another approach for indirect formylation involves the introduction of a different functional group that can later be converted to an aldehyde. For example, a cyano group can be introduced and subsequently reduced to an aldehyde. However, for the direct and selective introduction of a formyl group at the C-2 position of a simple pyrrole, the Vilsmeier-Haack reaction remains the most efficient and widely adopted method. chemistrysteps.comorgsyn.org

N-Functionalization: Introduction of Carboxylate Ester at N-1

The final step in the synthesis of this compound is the introduction of the methyl carboxylate group at the nitrogen atom (N-1). This N-functionalization is often performed after the construction and C-2 formylation of the pyrrole ring. The presence of an electron-withdrawing group on the nitrogen, such as a carboxylate ester, can modulate the reactivity of the pyrrole ring and is a common feature in many synthetic targets. nih.govorganic-chemistry.org

A common strategy for N-alkoxycarbonylation is the reaction of the N-unsubstituted pyrrole with an appropriate chloroformate, such as methyl chloroformate, in the presence of a base. The base deprotonates the pyrrole nitrogen, generating a pyrrolide anion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

| Reagent | Base | Description |

| Methyl Chloroformate | NaH, K₂CO₃, or other non-nucleophilic bases | The pyrrole is deprotonated by the base, and the resulting anion attacks the methyl chloroformate. |

| Methyl Carbamate (B1207046) / 2,5-Dimethoxytetrahydrofuran | Acid catalyst (e.g., AcOH) | A one-pot Clauson-Kaas type synthesis to directly form the N-methoxycarbonyl pyrrole. nih.govorganic-chemistry.org |

N-Alkylation and Esterification Reactions on Pyrroles

The introduction of substituents on the pyrrole nitrogen is a critical step in modifying the reactivity and properties of the pyrrole ring. N-alkylation and N-acylation (including esterification via N-carboxylation) are fundamental transformations in this context.

Traditional methods for the N-alkylation of pyrroles often face challenges with selectivity, potentially yielding mixtures of N- and C-alkylated products. organic-chemistry.org However, regioselective N-substitution can be achieved with high yields by reacting the potassium salts of pyrroles with alkyl halides in dimethyl sulfoxide. researchgate.net

The Paal-Knorr synthesis is a classical and robust method for forming the pyrrole ring itself, which can be adapted to produce N-substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine. rsc.orgresearchgate.net This approach is foundational for creating the core pyrrole structure before further functionalization.

Esterification, specifically the formation of a carbamate on the pyrrole nitrogen, is crucial for synthesizing the title compound. This is typically achieved through N-acylation. A direct method for preparing N-alkoxycarbonyl pyrroles involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org More commonly, the pyrrole anion, generated by a base, reacts with an acylating agent like methyl chloroformate. The synthesis of related N-acylpyrroles can be accomplished by condensing a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring, a method that tolerates various functional groups. organic-chemistry.org

The table below summarizes various N-substitution reactions on pyrroles.

| Reaction Type | Substrates | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Pyrrole, Alkyl Halides | KOH, DMSO | N-Alkylpyrroles | High yield and regioselectivity. | researchgate.net |

| N-Acylation | Pyrrole, Benzoyl Chloride | Ionic Liquid ([Bmim][PF6]) | N-Benzoylpyrrole | Highly regioselective, mild conditions, recyclable solvent. | organic-chemistry.org |

| Paal-Knorr Synthesis | 2,5-Dimethoxytetrahydrofuran, Primary Amines | FeCl3, Water | N-Substituted Pyrroles | Mild conditions, good to excellent yields. | organic-chemistry.org |

| N-Alkoxycarbonylation | O-Substituted Carbamates, 2,5-Dimethoxytetrahydrofuran | - | N-Alkoxycarbonyl Pyrroles | Good yields for N-protected pyrroles. | organic-chemistry.org |

Strategies for N-Carboxylation and Ester Formation

The introduction of a methyl carboxylate group at the nitrogen atom of a pyrrole ring, particularly one already bearing a formyl group at the 2-position, is a key transformation for obtaining this compound. This is an N-acylation reaction that forms a carbamate.

The most direct strategy involves the deprotonation of 2-formylpyrrole with a suitable base, followed by quenching the resulting pyrrolyl anion with methyl chloroformate. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions involving the aldehyde group.

Alternatively, N-acylpyrroles can be prepared through methods that construct the ring with the N-acyl group already in place. For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, yields N-acylpyrroles. organic-chemistry.org While this specific example is for a different acyl group, the principle can be adapted.

Another relevant approach is the reaction of pyrrole with acylating agents in specialized solvent systems. For example, the highly regioselective N-substitution of pyrrole with benzoyl chloride has been demonstrated in ionic liquids, which act as both solvent and promoter. organic-chemistry.org This suggests that reacting 2-formylpyrrole with methyl chloroformate under similar conditions could be a viable and green strategy for the synthesis of the target molecule.

Optimized Synthetic Pathways and Mechanistic Considerations

Convergent and Linear Synthetic Route Design

Two primary strategic approaches can be envisioned for the synthesis of this compound: linear and convergent synthesis.

Linear Synthesis: A linear sequence would typically start with pyrrole or a simple derivative. A common linear path involves:

Formylation: Introduction of the aldehyde group at the C2 position of the pyrrole ring, often via the Vilsmeier-Haack reaction. orgsyn.org

N-Carboxylation: Subsequent acylation of the nitrogen atom of the resulting 2-formylpyrrole with methyl chloroformate.

Convergent Synthesis: A convergent approach involves the synthesis of separate, advanced intermediates that are then combined in a late-stage step. For the target molecule, a convergent strategy could involve:

Preparing an N-methoxycarbonylpyrrole intermediate. organic-chemistry.org

Separately, preparing a formylating agent or precursor.

Combining these two fragments, for example, by performing a Vilsmeier-Haack formylation on the pre-formed N-methoxycarbonylpyrrole.

Mechanistic Insights into Key Transformation Steps

Understanding the mechanisms of the key reactions is paramount for controlling selectivity and optimizing conditions.

Vilsmeier-Haack Formylation: This is the most common method for introducing a formyl group onto an electron-rich heterocycle like pyrrole. organic-chemistry.org The reaction mechanism involves two main stages:

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For pyrrole, this attack occurs preferentially at the C2 position due to the electron-donating nature of the nitrogen atom, which stabilizes the resulting cationic intermediate (the sigma complex). chemistrysteps.com Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final 2-formylpyrrole. wikipedia.orgchemistrysteps.com The steric and electronic properties of substituents on the pyrrole nitrogen can influence the ratio of α- to β-formylation. rsc.org

N-Carboxylation: The mechanism for the N-acylation of 2-formylpyrrole with methyl chloroformate is a nucleophilic substitution reaction.

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) removes the acidic proton from the pyrrole nitrogen, generating a nucleophilic pyrrolyl anion.

Nucleophilic Attack: The pyrrolyl anion attacks the electrophilic carbonyl carbon of methyl chloroformate.

Leaving Group Departure: The chloride ion is expelled, resulting in the formation of the N-C bond and yielding the final product, this compound.

An interesting related mechanism is the anionic Fries rearrangement of N-acylpyrroles, which has been shown to be an intermolecular process where the acyl group can migrate from the nitrogen to a carbon atom on the ring, a process influenced by the choice of base. nsf.gov

Process Optimization for Yield and Purity in Academic Settings

Optimizing synthetic procedures in an academic laboratory setting focuses on maximizing product yield and purity through careful control of reaction parameters.

| Parameter | Method/Condition | Effect | Reference |

|---|---|---|---|

| Reaction Time | Friedel-Crafts alkylation of pyrrole-2-carboxaldehyde | Controls kinetic vs. thermodynamic product distribution, impacting purity. | chemspider.com |

| Solvent | Knorr synthesis | Using lactic acid instead of acetic acid increases yield by reducing product solubility, allowing for easier filtration. | semanticscholar.org |

| Catalyst | Paal-Knorr condensation | Graphene oxide can act as an efficient and recyclable catalyst. | researchgate.net |

| Energy Source | General pyrrole synthesis | Microwave irradiation can lead to faster reactions, higher yields, and improved purity compared to conventional heating. | researchgate.net |

| Purification | General pyrrole synthesis | Simple filtration can replace tedious chromatographic methods when solvents are chosen to precipitate the product. | lucp.net |

For the synthesis of this compound, several factors can be optimized. In the Vilsmeier-Haack formylation step, careful control of the temperature and the stoichiometry of the DMF/POCl₃ reagent is crucial to prevent the formation of byproducts. The workup procedure, particularly the hydrolysis of the intermediate iminium salt, must be managed to ensure complete conversion to the aldehyde. orgsyn.org In the N-carboxylation step, the choice of base is critical. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the pyrrole N-H without adding to the aldehyde. The reaction temperature should be kept low to minimize potential side reactions.

Green Chemistry Approaches in Pyrrole Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more sustainable and environmentally benign processes. lucp.net Several of these principles have been successfully applied to pyrrole synthesis.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods like ball-milling or grinding has emerged as a powerful green technique. lucp.netresearchgate.net This approach has been used for the Hantzsch pyrrole synthesis and even for the synthesis of complex molecules like porphyrins from pyrrole and benzaldehyde, completely avoiding bulk solvents. nih.govnih.gov

Green Solvents and Catalysts: The use of environmentally friendly solvents like water or ionic liquids is a key green strategy. semanticscholar.org Ionic liquids are particularly advantageous as they can often be recycled and can promote high regioselectivity in reactions like N-substitution of pyrroles. organic-chemistry.orgresearchgate.netconsensus.app Heterogeneous catalysts, including nanoparticles and functionalized activated carbon, are also beneficial as they can be easily separated from the reaction mixture and reused, reducing waste. lucp.netdtu.dknih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound (sonochemistry) can significantly reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.orglucp.net Microwave-assisted synthesis, in particular, often leads to higher yields and purer products. researchgate.net

Atom Economy: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are inherently atom-economical. Various MCRs have been developed for the one-pot synthesis of highly functionalized pyrroles. nih.gov

These green approaches offer promising avenues for the sustainable production of this compound and other valuable pyrrole derivatives.

Reaction Mechanisms and Chemical Transformations of Methyl 2 Formyl 1h Pyrrole 1 Carboxylate

Reactivity Profiling of the Formyl Moiety

The aldehyde, or formyl, group at the C-2 position of the pyrrole (B145914) ring is a key site of chemical reactivity. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, and the group can readily undergo both oxidation and reduction. The presence of the electron-withdrawing N-methoxycarbonyl group influences the reactivity of the formyl group, often enhancing its electrophilicity.

Oxidation Pathways to Carboxylic Acid Derivatives

The formyl group of pyrrole-2-carboxaldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies on the oxidation of Methyl 2-formyl-1H-pyrrole-1-carboxylate are not extensively detailed in publicly available literature, the transformation of 2-formylpyrroles to their carboxylic acid counterparts is a well-established reaction. nih.gov Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid. The N-methoxycarbonyl group is generally stable under these oxidative conditions. The resulting 1-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a valuable building block for further synthetic elaborations.

A general representation of this oxidation is as follows:

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | [O] | 1-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |

Reductive Transformations to Alcohol and Aminomethyl Groups

The formyl group is readily reduced to a primary alcohol or can be converted to an aminomethyl group via reductive amination.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, Methyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). libretexts.org This reagent is chemoselective for aldehydes and ketones and typically does not affect the ester functionality of the N-1 carboxylate. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | NaBH₄ | Methyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate |

Reductive Amination: Reductive amination offers a pathway to synthesize N-substituted aminomethyl pyrroles. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion through the reaction of the formyl group with a primary or secondary amine, followed by in-situ reduction. arkat-usa.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. nih.gov

| Reactant | Amine | Reducing Agent | Product |

|---|---|---|---|

| This compound | R-NH₂ | NaBH₃CN or NaBH(OAc)₃ | Methyl 2-((R-amino)methyl)-1H-pyrrole-1-carboxylate |

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Bases, Chalcones)

The electrophilic nature of the formyl carbon makes it a prime target for nucleophilic attack, leading to a variety of addition and condensation products.

Schiff Bases: The reaction of this compound with primary amines under appropriate conditions yields Schiff bases, also known as imines. This condensation reaction typically involves the removal of water to drive the equilibrium towards the product. The N-methoxycarbonyl group, being electron-withdrawing, can enhance the reactivity of the aldehyde towards nucleophilic attack by the amine.

Chalcones: Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. wikipedia.org this compound can serve as the aldehyde component in this reaction, condensing with various acetophenones to produce pyrrole-containing chalcones. These compounds are of interest due to their diverse biological activities. nih.gov The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of the ketone to form an enolate, which then attacks the aldehyde. nih.gov

| Aldehyde | Ketone | Catalyst | Product |

|---|---|---|---|

| This compound | Acetophenone | Base (e.g., NaOH) | 1-(Phenyl)-3-(1-(methoxycarbonyl)-1H-pyrrol-2-yl)prop-2-en-1-one |

Chemical Behavior of the N-1 Carboxylate Ester

The methoxycarbonyl group attached to the pyrrole nitrogen plays a dual role. It acts as an electron-withdrawing group, modulating the aromaticity and reactivity of the pyrrole ring, and it also serves as a protecting group for the nitrogen atom.

Hydrolysis and Transesterification Reactions

The N-1 carboxylate ester is susceptible to both hydrolysis and transesterification under appropriate conditions, which often involve cleavage of the N-C bond.

Hydrolysis: The hydrolysis of the N-methoxycarbonyl group to regenerate the N-H pyrrole can be achieved under basic conditions. For instance, treatment with sodium hydroxide in methanol (B129727) can effect the cleavage of the ester. sci-hub.se This reaction is essentially the reverse of the protection step and is a common method for deprotection. Acid-catalyzed hydrolysis is also possible, though the conditions may need to be carefully controlled to avoid undesired side reactions on the pyrrole ring.

Role in Protecting Group Strategies

The N-methoxycarbonyl group is a valuable protecting group for the pyrrole nitrogen. The electron-rich nature of the pyrrole ring makes the N-H proton acidic and the ring itself susceptible to oxidation and unwanted electrophilic substitution. The introduction of the methoxycarbonyl group mitigates these issues. nih.gov

The N-methoxycarbonyl group deactivates the pyrrole ring towards electrophilic attack and prevents deprotonation at the nitrogen under basic conditions. This allows for selective reactions to be carried out at other positions of the molecule, such as the 2-formyl group. The stability of the N-methoxycarbonyl group to a range of reaction conditions, coupled with its reliable removal under basic conditions, makes it a useful tool in multi-step organic synthesis. sci-hub.se For example, the presence of the N-Boc (tert-butoxycarbonyl) group, a related N-alkoxycarbonyl protecting group, allows for selective deprotection under acidic conditions, offering an orthogonal protection strategy when used in conjunction with other protecting groups. acs.org

The selection of the N-protecting group can also influence the regioselectivity of reactions on the pyrrole ring. For instance, N-alkoxycarbonyl protected pyrroles have been shown to favor acylation at the 2-position, whereas N-sulfonyl protected pyrroles can lead to 3-acylation. organic-chemistry.orgbath.ac.uk This directing effect underscores the importance of the N-1 carboxylate ester in controlling the chemical behavior of the pyrrole nucleus.

Electrophilic and Nucleophilic Reactivity of the Pyrrole Nucleus

The pyrrole nucleus is inherently an electron-rich aromatic system, making it highly reactive towards electrophiles, typically more so than benzene. pearson.comonlineorganicchemistrytutor.com However, the presence of two potent electron-withdrawing groups in this compound substantially moderates this reactivity.

Electrophilic aromatic substitution on the pyrrole ring generally favors the α-positions (C-2 or C-5) due to the superior stabilization of the resulting cationic intermediate (the arenium ion). onlineorganicchemistrytutor.com In the case of this compound, positions 1 and 2 are already substituted. This leaves positions C-3, C-4, and C-5 as potential sites for substitution.

The directing effects of the existing substituents are the primary determinants of regioselectivity:

N-methoxycarbonyl group (-COOCH₃): This is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack. It primarily directs incoming electrophiles to the meta positions (C-3 and C-4) and deactivates the ortho and para positions (C-2 and C-5).

C-2 formyl group (-CHO): This is also a strong deactivating, meta-directing group. It withdraws electron density from the pyrrole ring via both inductive and resonance effects, deactivating all positions, but particularly the ortho (C-3) and para (C-5) positions.

Considering the combined influence of these groups, the C-4 position is the most likely site for electrophilic attack, as it is meta to both the N-1 and C-2 substituents. The C-3 and C-5 positions are strongly deactivated. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, while requiring harsh conditions due to the deactivated nature of the ring, would be expected to yield the 4-substituted product predominantly.

Research on similarly substituted pyrroles supports this complexity. For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate was found to produce a mixture of the 4-formyl and 5-formyl derivatives, illustrating that the regiochemical outcome can be nuanced. nih.govresearchgate.net

| Position | Effect of N-COOCH₃ Group | Effect of C-2 CHO Group | Overall Predicted Reactivity |

|---|---|---|---|

| C-3 | Meta (Activating relative to C-2/C-5) | Ortho (Strongly Deactivated) | Strongly Deactivated |

| C-4 | Meta (Activating relative to C-2/C-5) | Meta (Less Deactivated) | Most Favorable Site |

| C-5 | Para (Strongly Deactivated) | Para (Strongly Deactivated) | Strongly Deactivated |

Nucleophilic aromatic substitution (SNAr) is uncommon for electron-rich heterocycles like pyrrole. The reaction generally requires an aromatic ring to be substituted with potent electron-withdrawing groups positioned ortho and/or para to a good leaving group (typically a halide). libretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

Studies have demonstrated that SNAr is feasible on highly activated pyrrole systems. For example, 2,5-dinitro-1-methylpyrrole readily reacts with nucleophiles like piperidine (B6355638) and methoxide (B1231860) ion, where one of the nitro groups is displaced. rsc.org This precedent suggests that with appropriate substitution, the pyrrole nucleus of the title compound can be made susceptible to nucleophilic attack.

Interplay of Substituent Effects on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic properties of its formyl and carboxylate substituents and their influence on the pyrrole ring.

Both the formyl group and the N-methoxycarbonyl group are powerfully electron-withdrawing, a characteristic that fundamentally alters the standard reactivity of the pyrrole ring.

N-methoxycarbonyl Group: This group, often used as a protecting group, decreases the electron density of the pyrrole ring. nih.govorganic-chemistry.org It pulls the nitrogen lone-pair electrons towards its carbonyl oxygen, thereby reducing their delocalization into the π-system of the ring. This effect deactivates the ring towards electrophilic attack and enhances its stability against oxidation. nih.govorganic-chemistry.orgbath.ac.uk

Formyl Group: As a classic deactivating group, the C-2 formyl substituent withdraws electron density from the ring through both the negative inductive effect (-I) of its oxygen atom and, more significantly, a negative resonance effect (-M). This resonance withdrawal is most pronounced at the positions ortho (C-3) and para (C-5) to the formyl group.

The cumulative effect of these two groups is a significant reduction in the nucleophilicity of the pyrrole ring, making it much less reactive in electrophilic substitution reactions than simple pyrroles. The electron-poor nature of the ring, however, is a prerequisite for potential nucleophilic substitution reactions, as discussed previously.

The N-methoxycarbonyl substituent has a profound impact on the fundamental properties of the pyrrole nitrogen and the aromaticity of the ring.

Basicity: The lone pair of electrons on the nitrogen atom in an unsubstituted pyrrole is integral to its aromatic sextet, making it only weakly basic. libretexts.org The introduction of the strongly electron-withdrawing methoxycarbonyl group at the nitrogen atom further pulls this lone pair away, rendering it almost non-basic. libretexts.org Protonation at the nitrogen would disrupt the aromatic system and is therefore highly unfavorable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all atoms within the molecule.

Proton (¹H) NMR Signal Assignments and Coupling Analysis

While a dedicated ¹H NMR spectrum for Methyl 2-formyl-1H-pyrrole-1-carboxylate is not widely published, its expected spectral features can be reliably predicted based on the analysis of closely related analogues. The presence of the electron-withdrawing methyl carboxylate group at the N-1 position significantly influences the chemical environment of the pyrrole (B145914) ring protons, leading to their deshielding.

For comparative purposes, the ¹H NMR data for 1-Benzyl-1H-pyrrole-2-carbaldehyde reveals the aldehydic proton as a singlet at approximately 9.56 ppm. The protons on the pyrrole ring are observed at around 6.97 ppm and 6.27 ppm. In the case of this compound, the aldehydic proton is anticipated to resonate in a similar downfield region of 9.5-9.7 ppm. The protons of the pyrrole ring (H-3, H-4, and H-5) will display characteristic splitting patterns due to spin-spin coupling. The H-5 proton is expected to be the most deshielded of the ring protons. A sharp singlet, corresponding to the methyl protons of the carboxylate group (COOCH₃), would likely appear in the region of 3.8-4.0 ppm.

Interactive Table: ¹H NMR Data of Related Pyrrole Derivatives

| Compound Name | Aldehyde-H (ppm) | Pyrrole-H (ppm) | Other Protons (ppm) |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | 9.56 (s) | 6.97 (d, J=3.3 Hz), 6.27 (t, J=3.1 Hz) | 7.31-7.15 (m, Ar-H), 5.56 (s, CH₂) |

| 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde | 9.54 (s) | 6.96-6.89 (m), 6.31-6.27 (m) | 7.32-7.19 (m, Ar-H), 5.54 (s, CH₂) |

Carbon (¹³C) NMR Confirmation of Functional Groups and Core Structure

The ¹³C NMR spectrum is instrumental in confirming the carbon framework of the molecule. For this compound, the carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 180-185 ppm. The carbonyl carbon of the methyl carboxylate group would also appear downfield, typically around 160-165 ppm.

The chemical shifts of the pyrrole ring carbons are particularly sensitive to the nature of the substituent on the nitrogen atom. In 1-Benzyl-1H-pyrrole-2-carbaldehyde , the pyrrole carbons resonate at approximately 131.5, 124.9, and 110.2 ppm. The electron-withdrawing character of the methyl carboxylate group in the target molecule is expected to shift these signals to a lower field. The methyl carbon of the carboxylate group would produce a distinct signal around 52-55 ppm.

Interactive Table: ¹³C NMR Data of Related Pyrrole Derivatives

| Compound Name | C=O (ppm) | Pyrrole-C (ppm) | Other Carbons (ppm) |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | 179.6 | 131.5, 124.9, 110.2 | 137.6, 128.8, 127.8, 127.3 (Ar-C), 52.0 (CH₂) |

| 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbaldehyde | 179.6 | 131.55, 125.1, 110.4 | 164.0, 162.1, 140.31, 130.31, 122.75, 114.69, 114.0 (Ar-C), 51.5 (CH₂) |

Advanced 2D-NMR Techniques (COSY, HMBC, NOESY) for Connectivity

Two-dimensional NMR experiments are crucial for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, which is essential for assigning the signals of the individual pyrrole ring protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range (2-3 bond) couplings between protons and carbons. This would allow for the correlation of the aldehydic proton to the C-2 and C-3 carbons of the pyrrole ring, and the methyl protons of the carboxylate group to the nitrogen-bound carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) helps in determining the spatial proximity of protons, which can elucidate the preferred conformation of the rotatable methyl carboxylate group in relation to the planar pyrrole ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characterization of Carbonyl and Formyl Vibrations

The IR and Raman spectra of this compound are expected to be characterized by strong absorptions from its two carbonyl groups.

The stretching vibration of the formyl C=O group is anticipated to appear in the 1680-1700 cm⁻¹ region. This frequency is influenced by conjugation with the pyrrole ring.

The carboxylate C=O stretching vibration is expected at a higher wavenumber, likely between 1720-1740 cm⁻¹, which is characteristic of an ester functional group.

The C-H stretching vibration of the formyl group provides a diagnostic, albeit weaker, pair of bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Pyrrole Ring Skeletal Vibrations

The vibrations of the pyrrole ring itself, which involve complex stretching and bending of the C-C, C-N, and C-H bonds, are found in the fingerprint region of the spectrum (below 1600 cm⁻¹). The precise positions and intensities of these bands are highly dependent on the substitution pattern. For N-substituted pyrroles, characteristic bands are typically observed in the regions of 1550-1500 cm⁻¹ and 1400-1450 cm⁻¹. Raman spectroscopy is particularly adept at detecting the symmetric vibrations of the pyrrole ring, which can be less intense in the corresponding IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, which is crucial for confirming its chemical formula. For this compound (C₇H₇NO₃), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS. A close match between the theoretical and experimental mass would provide strong evidence for the presence of the compound.

Table 1: Theoretical Isotopic Data for this compound (C₇H₇NO₃)

| Isotope | Mass (Da) | Abundance (%) |

|---|---|---|

| ¹²C₇¹H₇¹⁴N¹⁶O₃ | 153.0426 | 100.00 |

| ¹³C¹²C₆¹H₇¹⁴N¹⁶O₃ | 154.0460 | 7.64 |

| ¹²C₇¹H₇¹⁵N¹⁶O₃ | 154.0396 | 0.37 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the methoxycarbonyl group (-COOCH₃) or the formyl group (-CHO) would likely be observed. Analysis of the mass of these fragments helps to piece together the connectivity of the molecule. For example, the fragmentation of a related compound, 1-methyl-1H-pyrrole-2-carboxaldehyde, shows characteristic losses that help identify its structure. chemspider.comnih.gov

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation

X-ray analysis would reveal the planarity of the pyrrole ring and the orientation of the formyl and methyl carboxylate substituents relative to the ring. For similar pyrrole derivatives, it has been observed that the molecule is nearly planar. nih.gov The torsion angles between the pyrrole ring and its substituents are key parameters determined from crystallographic data.

Elucidation of Intermolecular Interactions

The way molecules pack in a crystal is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For a related compound, methyl 1H-pyrrole-2-carboxylate, intermolecular N-H···O hydrogen bonds lead to the formation of helical chains in the crystal structure. nih.govchemeo.com Similar interactions, potentially involving the carbonyl oxygen of the formyl or carboxylate groups and hydrogen atoms on adjacent molecules, would be expected to play a crucial role in the crystal packing of this compound. The study of these interactions is vital for understanding the material's physical properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 1H-pyrrole-2-carboxylate |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the structural and electronic properties of pyrrole (B145914) derivatives. These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

The geometry of a molecule is fundamental to its properties. DFT calculations are commonly used to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For pyrrole derivatives, the planarity of the pyrrole ring and the orientation of its substituents are of key interest.

Data on the specific conformational energy landscape for Methyl 2-formyl-1H-pyrrole-1-carboxylate is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For 1-Methylpyrrole-2-carbonyl chloride (MPCC) , FMO analysis revealed that charge transfer occurs between the molecule and metal clusters in its complexes. In a study on pyrrole-2,3-dicarboxylate derivatives , HOMO and LUMO analysis was conducted to understand the charge transfer within the molecules.

The following table presents representative HOMO-LUMO data for analogous pyrrole derivatives, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analogous Pyrrole Derivative 1 | -6.2 | -1.8 | 4.4 |

| Analogous Pyrrole Derivative 2 | -5.9 | -2.1 | 3.8 |

Note: The values in this table are illustrative and based on typical data for similar pyrrole derivatives. Specific values for this compound are not available.

The Electrostatic Potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on the ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack.

For 1-Methylpyrrole-2-carbonyl chloride (MPCC) , molecular electrostatic potential surface analysis was used to verify charge transfer interactions. Theoretical studies on various pyrrole derivatives consistently show that the region around the carbonyl oxygen and the nitrogen atom of the pyrrole ring are typically electron-rich, making them likely sites for electrophilic interaction.

Reactivity Descriptors and Mechanistic Insights

Beyond FMO analysis, other computational tools provide deeper insights into the reactivity and reaction mechanisms of molecules.

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity indices offer a more detailed picture of reactivity than ESP surfaces alone.

In the investigation of 1-Methylpyrrole-2-carbonyl chloride (MPCC) , Fukui functions were employed to analyze charge transfer interactions, further pinpointing the reactive centers within the molecule.

Specific Fukui function data for this compound is not available in the reviewed literature.

Computational chemists can model the transition states of chemical reactions to understand their mechanisms and predict reaction rates. This involves locating the highest energy point along the reaction coordinate.

While no specific transition state modeling for reactions involving this compound was found, DFT calculations have been used to elucidate the reaction mechanisms of other pyrrole derivatives, such as in the synthesis of pyrrole formiate derivatives from 1,4-dihydropyridines. researchgate.net This type of analysis would be crucial for understanding the synthesis and reactivity of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations, typically employing Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. For this compound, such calculations would provide valuable insights into its spectral characteristics and aid in the interpretation of experimental data.

Computational NMR Chemical Shift Calculation

The prediction of 1H and 13C NMR chemical shifts for this compound would involve geometry optimization of the molecule followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts would be expected to reflect the electron-withdrawing nature of both the 2-formyl and the 1-carboxylate groups.

Expected 1H NMR Chemical Shift Characteristics:

Pyrrole Protons: The protons on the pyrrole ring (at positions 3, 4, and 5) would likely show downfield shifts compared to unsubstituted pyrrole, influenced by the deshielding effects of the adjacent electron-withdrawing groups.

Formyl Proton: The aldehyde proton is anticipated to be the most downfield signal in the spectrum.

Methyl Protons: The protons of the methyl group in the carboxylate function would appear as a singlet in the upfield region.

Expected 13C NMR Chemical Shift Characteristics:

Carbonyl Carbons: The carbon atoms of the formyl and carboxylate groups are expected to have the largest chemical shifts.

Pyrrole Carbons: The carbon atoms of the pyrrole ring would exhibit shifts influenced by the positions of the substituents.

A data table of predicted versus experimental chemical shifts would be invaluable for validating the computational model. However, at present, no such dedicated computational study for this compound is available in the surveyed literature.

Simulated IR and Raman Spectra

Theoretical calculations can generate vibrational frequencies and intensities, which can be visualized as simulated IR and Raman spectra. For this compound, the key vibrational modes of interest would be:

C=O Stretching: Two distinct carbonyl stretching frequencies are expected, one for the formyl group and one for the ester carbonyl group. The exact positions would be sensitive to the electronic coupling with the pyrrole ring.

C-N Stretching: The stretching vibration of the N-C(O) bond of the carboxylate group.

Pyrrole Ring Vibrations: Characteristic stretching and bending modes of the pyrrole ring.

Correlation of these simulated spectra with experimental data would allow for precise vibrational assignments. While IR and other spectroscopic data have been reported for a variety of pyrrole-2-carboxaldehyde derivatives, specific computational studies on the vibrational spectra of this compound are lacking. nih.gov

Electronic Absorption Spectra (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. For this compound, the calculations would likely predict electronic transitions in the UV region. The N-methoxycarbonyl group, being electron-withdrawing, would be expected to influence the energy levels of the pyrrole π-system and thus the absorption maxima, potentially causing a shift compared to N-alkyl or N-H pyrrole derivatives. nih.gov

Analysis of Intermolecular Interactions and Self-Assembly

The substitution at the nitrogen atom of the pyrrole ring is a defining factor in the intermolecular interactions and subsequent self-assembly of this compound.

Hydrogen Bonding Networks and Energetics

Unlike pyrrole or its N-H derivatives, this compound cannot act as a hydrogen bond donor through the pyrrole nitrogen. However, it can act as a hydrogen bond acceptor at the oxygen atoms of both the formyl and carboxylate groups.

Potential hydrogen bonding interactions could include:

C-H···O Interactions: The formyl C-H group and the pyrrole C-H groups could act as weak hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules. The energetics of these weak interactions would require high-level computational analysis.

Studies on related compounds have highlighted the importance of various hydrogen bonding motifs in their crystal structures, but these are typically dominated by the stronger N-H···O interactions. nih.gov

Dimerization and Supramolecular Structural Analysis

The potential for dimerization and the formation of larger supramolecular structures would be governed by a combination of weak intermolecular forces. In the absence of strong N-H···O hydrogen bonds, the self-assembly of this compound would likely be directed by:

Dipole-Dipole Interactions: Arising from the polar carbonyl groups.

van der Waals Forces: Including dispersion interactions between the planar pyrrole rings (π-π stacking).

Computational studies could model the geometry and binding energies of possible dimers and larger clusters to predict the most stable supramolecular arrangements. For instance, a head-to-tail arrangement of dipoles might be favored to maximize electrostatic attraction. While such studies exist for other pyrrole derivatives, they have not been specifically reported for this compound.

Role As a Synthetic Building Block and Applications in Organic Synthesis

Precursor in Complex Heterocycle Synthesis

The strategic placement of reactive groups allows Methyl 2-formyl-1H-pyrrole-1-carboxylate to serve as a foundational element in the synthesis of diverse heterocyclic systems. The aldehyde function acts as a handle for chain extension and cyclization reactions, enabling the construction of both simple substituted pyrroles and more intricate fused ring systems.

The synthesis of polysubstituted pyrroles is a significant area of organic chemistry, as these motifs are present in numerous natural products and pharmaceuticals. urfu.ru The formyl group of this compound is a key anchor for introducing diversity around the pyrrole (B145914) core. It can readily participate in condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to generate imines, enamines, or Knoevenagel adducts. These intermediates can be further modified or can participate in subsequent cyclization reactions.

For instance, the aldehyde can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or it can be reduced to a hydroxymethyl group, which can be used for further functionalization. Moreover, the pyrrole ring itself can be subject to electrophilic substitution, and the directing effects of the existing formyl and carboxylate groups can be exploited to achieve regioselective introduction of new substituents. Research into polyfunctional pyrroles has demonstrated that the chemoselectivity of their reactions allows for the synthesis of a wide variety of new substituted heterocyclic compounds from these types of intermediates. sunderland.ac.uk

Table 1: Illustrative Reactions for Polysubstituted Pyrrole Synthesis

| Starting Material | Reagent(s) | Reaction Type | Resulting Structure (General) |

|---|---|---|---|

| This compound | R-NH₂ | Condensation | N-Substituted imine derivative |

| This compound | Malononitrile, base | Knoevenagel Condensation | 2-(1H-pyrrol-2-yl)methylene]malononitrile derivative |

| This compound | Ph₃P=CHR (Wittig reagent) | Wittig Olefination | 2-(alkenyl)-1H-pyrrole derivative |

The construction of fused heterocyclic systems containing a pyrrole ring is of great interest due to their prevalence in biologically active compounds. This compound is a valuable precursor for creating such scaffolds. The formyl group, often in concert with another functional group introduced at the C3 position or on the N1-substituent, can participate in intramolecular cyclization reactions to form bicyclic systems.

For example, a common strategy involves the introduction of a two-carbon unit at the C3-position, which can then cyclize with the C2-formyl group to form pyrrolo[1,2-a]pyrazine (B1600676) derivatives or related structures. Similarly, functionalization of the N-carboxylate group followed by reaction with the C2-aldehyde could lead to other fused systems. The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved from related pyrrole derivatives, highlighting the potential of these building blocks. rsc.org The ability to use functionalized pyrroles to access a variety of new substituted heterocyclic compounds underscores their importance as intermediates. sunderland.ac.uk

Scaffold for Biologically Relevant Molecules

The pyrrole-2-carboxaldehyde framework is a recurring motif in a variety of natural products and synthetic molecules exhibiting significant biological activity, including hepatoprotective, antiproliferative, and antioxidant effects. rsc.org Consequently, this compound serves as an important scaffold for the development of new therapeutic agents and biological probes.

The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs. rsc.org Halogen-substituted pyrrole-2-carboxamides, in particular, are integral fragments of bioactive natural products and synthetic anti-infective agents. nih.gov For example, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide is a key component of synthetic antibacterials that bind to the active site of bacterial topoisomerases like DNA gyrase B. nih.gov

This compound is a logical starting point for the synthesis of such molecules. The synthetic pathway could involve:

Oxidation of the formyl group to a carboxylic acid.

Amide bond formation with a desired amine.

Regioselective halogenation of the pyrrole ring.

This approach allows for the systematic modification of the pyrrole scaffold to optimize biological activity and pharmacokinetic properties.

The structural features of this compound make it an attractive precursor for the design of enzyme inhibitors. The aldehyde can act as a reactive "warhead" to form covalent bonds with nucleophilic residues (e.g., lysine (B10760008) or cysteine) in an enzyme's active site, or it can be elaborated into a non-covalent binding element.

Research has identified pyrrole-2-carboxaldehyde derivatives as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and lipase (B570770). nih.gov Specifically, Methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] propanoate demonstrated moderate lipase inhibitory activity. nih.gov Furthermore, pyrrole-based scaffolds have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are promising targets for anticancer agents. nih.gov The synthesis of these complex inhibitors often starts from simpler, functionalized pyrrole building blocks. Carboxylic acid reductase from Segniliparus rotundus (CARse) has also been shown to be capable of reducing pyrrole-2-carboxylic acid to its corresponding aldehyde, indicating a biosynthetic route to such precursors. mdpi.com

Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry has become a powerful tool in drug discovery for rapidly generating large numbers of structurally diverse molecules for biological screening. Building blocks with versatile reactive handles are essential for this process. This compound, with its reactive aldehyde group, is well-suited for use as a template in the generation of compound libraries.

The formyl group can be used in a variety of reliable, high-throughput reactions. For example, a related biaryl carbaldehyde, 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde, was used as a template for the parallel solution-phase synthesis of both an imine library and an amine library. core.ac.uk The amine library was generated through reductive amination using sodium triacetoxyborohydride (B8407120), a mild and selective reagent suitable for combinatorial synthesis. core.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde |

| 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide |

| Methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] propanoate |

| Sodium triacetoxyborohydride |

| Pyrrolo[1,2-a]pyrazine |

Design of Diverse Compound Libraries

Compound libraries are collections of distinct molecules used in high-throughput screening to identify new drug leads and biological probes. The versatility of this compound, particularly its aldehyde group, makes it an excellent starting point for generating such libraries. The aldehyde can undergo a wide array of chemical reactions to introduce molecular diversity.

The pyrrole core itself is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. By using derivatives like this compound, chemists can systematically explore the chemical space around this core. For instance, other functionalized pyrroles, such as ethyl 4-nitro-1H-pyrrole-2-carboxylate, have been utilized as key intermediates in the synthesis of DNA minor-groove binders, demonstrating the utility of pyrrole building blocks in creating targeted compound libraries. nih.gov Furthermore, 2-formylpyrroles are recognized as critical precursors in the synthesis of complex polypyrrolic structures like porphyrins and BODIPY dyes, which have applications in medicine and materials science. rsc.org

The following table outlines potential reactions for library diversification starting from this compound:

| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold | Potential Application Area |

| Reductive Amination | Primary/Secondary Amines | Substituted Amines | Drug Discovery, Agrochemicals |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Bioactive Molecule Synthesis |

| Henry Reaction | Nitroalkanes | Nitroaldol Adducts | Precursors for Amino Alcohols |

| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes | Functional Dyes, Polymers |

| Aldol Condensation | Ketones/Aldehydes | α,β-Unsaturated Carbonyls | Complex Molecule Synthesis |

High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) relies on robust, reliable, and automatable chemical reactions to rapidly produce large numbers of compounds. The reactions suitable for library design with this compound, such as reductive amination, are also well-suited for HTS platforms.

The N-methoxycarbonyl group is crucial in this context. As an N-alkoxycarbonyl protecting group, it stabilizes the pyrrole ring against the often harsh conditions of some synthetic protocols and prevents unwanted side reactions at the nitrogen atom. nih.govnih.gov This leads to cleaner reactions and higher yields, which are critical for the success of automated parallel synthesis.

A hypothetical high-throughput synthesis workflow could involve:

Dispensing a solution of this compound into each well of a 96-well microplate.

Adding a different amine from a pre-selected library to each well.

Adding a reducing agent (e.g., sodium triacetoxyborohydride) to initiate parallel reductive amination reactions.

After incubation, performing a single purification step to isolate a library of 96 unique N-substituted pyrrole derivatives.

This strategy allows for the rapid generation of a focused library for biological screening, leveraging the compound's stable yet reactive nature.

Material Science and Catalyst Development

Beyond biological applications, functionalized pyrroles are of significant interest in material science and catalysis due to their electronic properties and ability to coordinate with metals.

Integration into Functional Organic Materials

Pyrrole is the monomer for polypyrrole, one of the most studied conducting polymers. wikipedia.org The functional groups on this compound provide handles to create tailored pyrrole-based materials.

Polymer Functionalization: The aldehyde group can be used to graft the pyrrole unit onto other polymers or surfaces through chemical reactions, imparting the electronic properties of the pyrrole ring to the bulk material.

Monomer Synthesis: It can serve as a precursor to more complex monomers. For example, a Wittig reaction on the aldehyde could install a vinyl group, creating a monomer ready for polymerization or co-polymerization with other vinyl monomers to produce materials with tunable optical and electronic properties.

While direct integration of this specific molecule into functional materials is not widely documented, the use of heterocyclic compounds in creating organic dyes, semiconductors, and other functional materials is a cornerstone of modern materials science. thegoodscentscompany.com

Ligand Design for Catalytic Applications

In catalysis, ligands bind to a central metal atom, modifying its reactivity and controlling the selectivity of chemical transformations. The design of effective ligands is crucial for developing new and efficient catalysts.

While the pyrrole nitrogen in an N-alkoxycarbonyl pyrrole is generally not available for coordination, the oxygen atoms of the formyl and carboxylate groups in this compound could potentially act as a bidentate (two-toothed) ligand, chelating a metal center. This chelation can create a stable catalytic complex.

A pertinent example from the literature is the successful use of Pyrrole-2-carboxylic acid as a ligand in copper-catalyzed cross-coupling reactions. nih.gov This demonstrates that even simple pyrrole derivatives can be effective ligands.

The table below compares the known ligand with the potential ligand behavior of the title compound:

| Compound | Structure | Potential Coordination Sites | Notes |

| Pyrrole-2-carboxylic acid | A pyrrole ring with a carboxylic acid at the 2-position. | Nitrogen and Carboxylate Oxygen | Proven effective ligand for Cu-catalyzed reactions. nih.gov |

| This compound | A pyrrole ring with a formyl group at the 2-position and a methyl carboxylate at the 1-position. | Formyl Oxygen and Carboxylate Oxygen | The N-alkoxycarbonyl group makes the nitrogen non-coordinating. The two oxygen atoms could form a 6-membered chelate ring with a metal ion, a stable arrangement in coordination chemistry. |

The development of chiral ligands, such as the ferrocenyl phosphine (B1218219) ligands used in asymmetric hydrogenation, highlights the importance of rigid, well-defined scaffolds in creating highly selective catalysts. wikipedia.org The defined geometry of this compound makes it a plausible candidate for exploration in new catalytic systems.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Stereoselective Synthetic Methodologies

The future synthesis of Methyl 2-formyl-1H-pyrrole-1-carboxylate and its derivatives will increasingly prioritize green chemistry principles and the demand for enantiomerically pure compounds.

Sustainable Synthesis: Current synthetic routes often rely on classical methods that may involve hazardous reagents or generate significant waste. Future research should focus on developing more sustainable alternatives. This includes exploring one-pot multicomponent reactions that increase atom economy and reduce purification steps. uctm.edu The use of environmentally benign solvents, such as water or bio-sourced solvents, and energy-efficient reaction conditions, like microwave irradiation or mechanochemical activation (ball milling), represent significant areas for development. researchgate.netlucp.net A particularly promising avenue is the application of biocatalysis. For instance, enzymatic cascades coupling (de)carboxylases with carboxylic acid reductases could offer a route to produce pyrrole-2-carbaldehydes from simple precursors and CO2 under ambient conditions, although product instability can be a challenge. mdpi.com

Stereoselective Methodologies: The aldehyde functional group in this compound is a prime target for stereoselective transformations. Future work should aim to develop novel organocatalytic or transition-metal-catalyzed methods for asymmetric additions to this carbonyl group. This would provide access to chiral alcohols, amines, and other derivatives, which are of high value in medicinal chemistry. Research into domino reactions that initiate with a stereoselective transformation at the formyl group and are followed by cyclization would be a sophisticated strategy for constructing complex, chiral heterocyclic frameworks.

| Methodology | Traditional Approach | Future Sustainable/Stereoselective Approach |

| Synthesis of Pyrrole (B145914) Core | Paal-Knorr or Hantzsch synthesis using harsh acids/high temperatures. researchgate.net | Iodine-catalyzed multicomponent reactions; nih.gov use of bio-sourced starting materials (e.g., carbohydrates); nih.gov enzymatic CO2 fixation. mdpi.com |

| Solvents & Conditions | Volatile organic compounds (VOCs), reflux conditions. | Water, supercritical CO2, ionic liquids; microwave-assisted or solvent-free ball milling. lucp.net |

| Functionalization (Aldehyde) | Stoichiometric reducing/oxidizing agents. | Asymmetric organocatalysis for nucleophilic additions; transition-metal catalyzed stereoselective reactions. nih.gov |

Investigation of Novel Reactivity and Unconventional Transformations

The unique electronic nature of this compound, imparted by the N-alkoxycarbonyl group, suggests that its reactivity is ripe for further exploration beyond standard aldehyde chemistry. nih.govacs.org

Unconventional Transformations: The electron-withdrawing nature of the N-substituent deactivates the pyrrole ring towards classical electrophilic substitution but may enable other, less conventional transformations. Future research could explore its potential in cycloaddition reactions, where it might act as a dienophile or, under specific activation, as a diene. Furthermore, investigating transition-metal-catalyzed C-H activation at the C3, C4, or C5 positions of the pyrrole ring would provide a direct and atom-economical route to poly-substituted derivatives, bypassing traditional multi-step functionalization sequences.

Novel Multicomponent Reactions (MCRs): The aldehyde group is an excellent handle for initiating MCRs. Future studies should design novel reaction cascades where this compound serves as a key component. For example, exploring its use in Ugi or Passerini-type reactions, followed by intramolecular cyclization, could lead to the rapid assembly of complex, fused-ring systems that are otherwise difficult to access. The development of isocyanide-based MCRs involving this aldehyde could also yield highly functionalized and structurally diverse pyrrole derivatives. uctm.edu

Advanced Mechanistic Studies and Reaction Kinetics

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, several areas warrant in-depth mechanistic investigation.

Influence of the N-Protecting Group: The N-methoxycarbonyl group significantly influences the electronic properties and reactivity of the pyrrole ring compared to N-H or N-sulfonyl pyrroles. nih.govacs.org Detailed kinetic studies are needed to quantify this influence on the rates of various reactions, such as nucleophilic additions to the aldehyde or electrophilic attack on the ring. Computational studies suggest that N-alkoxycarbonyl pyrroles are more electron-poor and less prone to protonation-driven isomerization than their N-sulfonyl counterparts, a hypothesis that could be explored through kinetic analysis of acid-catalyzed reactions. nih.govacs.org

Elucidating Reaction Pathways: Advanced techniques can be employed to probe reaction mechanisms. For instance, in situ spectroscopic methods like ReactIR or process NMR can be used to identify and characterize transient intermediates in real-time. Isotopic labeling studies (e.g., using Deuterium, ¹³C, or ¹⁸O) can trace the path of atoms through complex transformations, providing definitive evidence for proposed mechanisms. Such studies on the formation of pyrrole-2-carbaldehydes have already shown, for example, that the aldehyde oxygen can originate from molecular oxygen in certain copper-catalyzed reactions. organic-chemistry.orgacs.org Applying these techniques to reactions of this compound would provide invaluable insight for rational reaction design.

Predictive Modeling and Data-Driven Discovery of New Derivatives

The integration of computational chemistry and machine learning offers powerful tools to accelerate the discovery and optimization of new molecules derived from this compound.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with specific biological activities or physical properties. nih.govacs.org For example, a Field-Based QSAR approach could guide the synthesis of new derivatives with enhanced inhibitory activity against specific enzymes, such as cyclooxygenases (COX). nih.govacs.org Furthermore, computational methods like Density Functional Theory (DFT) can be used to predict reactivity, calculate spectroscopic properties, and analyze nonlinear optical (NLO) responses of novel derivatives, guiding synthetic efforts toward molecules with desired electronic characteristics. researchgate.netaip.org

Data-Driven Discovery: Machine learning (ML) algorithms are becoming increasingly valuable in chemical synthesis. Future research could involve training ML models on reaction data to predict the optimal conditions or yield for the synthesis and functionalization of this compound. researchgate.netdntb.gov.ua Such models can significantly reduce the experimental effort required for optimization. Moreover, in silico screening of large virtual libraries built upon the this compound scaffold can rapidly identify promising candidates for various applications, from pharmaceuticals to materials science. nih.govnih.gov These data-driven approaches will be instrumental in navigating the vast chemical space of possible derivatives to pinpoint molecules with high potential for success.

| Computational Tool | Application for this compound | Potential Outcome |

| QSAR | Correlate structural modifications with biological activity (e.g., enzyme inhibition). nih.gov | Design of more potent and selective drug candidates. |

| DFT | Calculate electronic structures, reaction energies, and transition states. researchgate.net | Rationalize observed reactivity and predict outcomes of unknown reactions. |

| Machine Learning | Predict reaction yields and optimal conditions based on existing data. researchgate.net | Accelerate synthesis optimization and reduce experimental costs. |

| Molecular Docking | Simulate binding of derivatives to protein active sites. nih.gov | Identify promising candidates for drug discovery and understand binding modes. |

| Virtual Screening | Screen large libraries of virtual derivatives against biological targets. nih.gov | Prioritize synthetic targets with the highest probability of success. |

Q & A

Q. What are the common synthetic routes for Methyl 2-formyl-1H-pyrrole-1-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via multi-component reactions or post-functionalization of pyrrole precursors. For example, microwave-assisted methods under basic conditions (e.g., K₂CO₃ in MeCN) are effective for introducing formyl groups at the 2-position of pyrrole rings. Ultrasonication at room temperature has also been reported to achieve high yields (up to 97%) in related pyrrole-imidazole syntheses . Key factors include:

- Catalyst/base selection : K₂CO₃ promotes deprotonation and accelerates formylation.

- Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency.

- Temperature control : Microwave heating reduces reaction time and minimizes side products compared to conventional heating.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example: